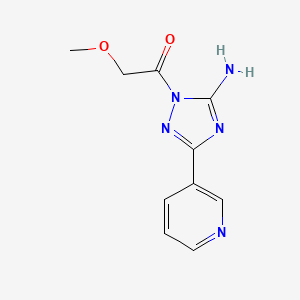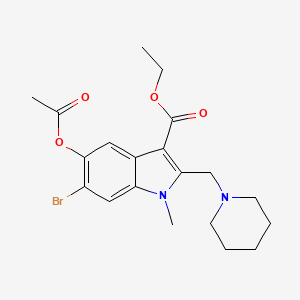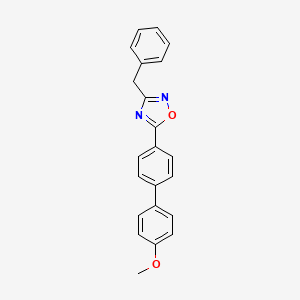
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine, also known as MAPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MAPTA belongs to the family of triazole compounds, which have shown promising results in various biological assays.
Mécanisme D'action
The mechanism of action of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This leads to the induction of apoptosis in cancer cells and the suppression of inflammation in immune cells.
Biochemical and Physiological Effects:
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in cells. It has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to the suppression of inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and has shown promising results in various biological assays. However, there are also limitations to its use. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine is a relatively new compound, and its potential side effects and toxicity are not fully understood. Further research is needed to fully evaluate its safety and efficacy.
Orientations Futures
There are several future directions for research on 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine. One potential application is in the development of new cancer therapies. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of new drugs that target specific types of cancer. Additionally, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine could be further studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. Overall, 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has shown potential in various fields of medicine, and further research could lead to the development of new therapies and treatments.
Méthodes De Synthèse
The synthesis of 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine involves a series of chemical reactions, starting with the reaction of 3-pyridinecarboxaldehyde and hydrazine hydrate to form 3-pyridinylhydrazine. This intermediate is then reacted with methyl 3-oxobutanoate to form 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine.
Applications De Recherche Scientifique
1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has been studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer research, where it has been found to induce apoptosis (programmed cell death) in cancer cells. 1-(methoxyacetyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-6-8(16)15-10(11)13-9(14-15)7-3-2-4-12-5-7/h2-5H,6H2,1H3,(H2,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJQKFSKHKHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-YL]-2-methoxy-1-ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![N-[4-(aminosulfonyl)benzyl]-3-methyl-4-nitrobenzamide](/img/structure/B5856103.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![5-[(1-naphthyloxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856120.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)


![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5856164.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)
